A Comprehensive Technical Guide to Geranyl Acetate for Researchers
A Comprehensive Technical Guide to Geranyl Acetate for Researchers
Geranyl acetate is a naturally occurring monoterpene ester that is a significant component of many essential oils, contributing to their characteristic floral and fruity aromas.[1][2] This technical guide provides an in-depth overview of the fundamental properties of geranyl acetate, tailored for researchers, scientists, and professionals in drug development. The information presented herein covers its chemical and physical characteristics, synthesis and biosynthesis, spectroscopic analysis, and biological activities, with a focus on experimental methodologies and mechanistic pathways.
Chemical and Physical Properties
Geranyl acetate is the acetate ester of geraniol, an acyclic monoterpene alcohol.[3][4] It is a colorless to pale yellow liquid with a pleasant, sweet, floral, and fruity scent reminiscent of rose, lavender, and pear.[1][4][5]
Chemical Structure and Identifiers
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IUPAC Name: [(2E)-3,7-dimethylocta-2,6-dienyl] acetate[3]
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Synonyms: (E)-3,7-Dimethyl-2,6-octadien-1-yl acetate, Geraniol acetate, trans-3,7-Dimethyl-2,6-octadien-1-yl acetate[4][6]
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Molecular Formula: C₁₂H₂₀O₂[3]
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InChI Key: HIGQPQRQIQDZMP-DHZHZOJOSA-N[3]
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SMILES: CC(=CCC/C(=C/COC(=O)C)/C)C[3]
Physicochemical Properties
A summary of the key physicochemical properties of geranyl acetate is provided in Table 1.
| Property | Value | References |
| Appearance | Clear, colorless to pale yellow liquid | [1][2][3] |
| Odor | Sweet, floral, fruity, rose-like | [1][4][5] |
| Boiling Point | 236–245 °C (at 760 mmHg) | [1][2][5][7] |
| 138 °C (at 25 mmHg) | [8][9][10] | |
| Melting Point | < 25 °C | [1][2][5] |
| Density | 0.907 - 0.916 g/mL at 25 °C | [1][2][5][6] |
| Refractive Index (n²⁰/D) | 1.457 - 1.464 | [4][7][11] |
| Vapor Pressure | 0.07 mmHg at 20 °C | [5][8][9] |
| Flash Point | 104 - 122 °C (219.2 - 251.6 °F) | [5][11][12] |
| Solubility | Insoluble in water; soluble in alcohol, ether, and most fixed oils.[3][4][13][14] | |
| logP (Octanol/Water) | 4.04 | [3][5] |
Synthesis and Biosynthesis
Geranyl acetate can be obtained through both chemical synthesis and biological pathways.
Chemical Synthesis from Geraniol
Geranyl acetate is commonly synthesized via the esterification of geraniol with acetic anhydride or acetic acid.[3][7][15] The use of a solid acid catalyst can facilitate this reaction.
Experimental Protocol: Synthesis of Geranyl Acetate
This protocol is based on the esterification of geraniol with acetic anhydride using a solid acid catalyst.[2][3]
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Materials: Geraniol (natural, purity 90-95%), acetic anhydride (>99%), SO₄²⁻/TiO₂-SiO₂ solid superacid catalyst.[2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add natural geraniol and acetic anhydride in a 1:1 to 1:1.5 mass ratio.[2]
-
Catalyst Addition: Add the SO₄²⁻/TiO₂-SiO₂ solid superacid catalyst, amounting to 0.5-3% of the total mass of geraniol and acetic anhydride.[2]
-
Reaction Conditions: Heat the mixture to 50-60 °C and stir under a nitrogen atmosphere for 0.5 to 1.5 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove the solid catalyst. The filtrate is the crude geranyl acetate.[2]
-
Purification: Purify the crude product by vacuum distillation (e.g., at 50 mmHg and 90 °C) to obtain pure geranyl acetate.[2] The reaction can be monitored by gas chromatography to determine the conversion of geraniol.[3]
Biosynthesis Pathway
In plants, geranyl acetate is synthesized via the mevalonate (MVA) pathway. The key precursor is geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][5] GPP is then converted to geraniol by geraniol synthase. Finally, geraniol is acetylated by an acetyltransferase to yield geranyl acetate.[5][13]
Spectroscopic Analysis
Standard spectroscopic techniques are employed for the identification and quantification of geranyl acetate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like geranyl acetate in complex mixtures, such as essential oils.
Experimental Protocol: GC-MS Analysis of Geranyl Acetate
This protocol is adapted from a method for the analysis of essential oils containing geranyl acetate.[14][16]
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Sample Preparation: Dilute the essential oil or sample containing geranyl acetate in a suitable solvent (e.g., 10 µL of sample in 990 µL of CH₂Cl₂).[17]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2010Ultra).[16]
-
GC Column: Use a nonpolar capillary column, such as a DB-5ms (5% phenylmethylpolysiloxane) or ZB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness).[14][16][18]
-
Injection: Inject 0.1-1 µL of the prepared sample in split mode (e.g., split ratio 24.4:1 or 40:1).[14][16]
-
Oven Temperature Program: A typical temperature program is to hold the oven at 60 °C for 5 minutes, then increase by 2 °C/min to 100 °C, 3 °C/min to 150 °C, 5 °C/min to 200 °C, and finally 15 °C/min to 250 °C, holding for 5 minutes.[14]
-
MS Conditions: Set the ion source temperature to 200-230 °C and acquire mass spectra in the electron ionization (EI) mode at 70 eV over a mass range of m/z 40-500.[14]
-
Identification: Identify geranyl acetate by comparing its retention time and mass spectrum with those of a reference standard and by matching the mass spectrum with libraries such as NIST.[14][19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the chemical structure of geranyl acetate.
Experimental Protocol: ¹H and ¹³C NMR of Geranyl Acetate
This protocol is based on standard NMR analysis of small organic molecules.[4][11][21]
-
Sample Preparation: Dissolve approximately 3-5 mg of purified geranyl acetate in about 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[4][11]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[11]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical signals for geranyl acetate in CDCl₃ are observed for the methyl groups, methylene protons, and vinyl protons.[11][22]
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the peaks to the corresponding protons and carbons in the geranyl acetate structure. Two-dimensional NMR experiments like COSY can be used to confirm proton-proton couplings.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in geranyl acetate, particularly the ester group.
Experimental Protocol: ATR-FTIR of Geranyl Acetate
This is a general protocol for the analysis of a liquid sample.
-
Sample Preparation: No specific sample preparation is needed for a liquid sample when using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Place a small drop of geranyl acetate directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. For geranyl acetate, key peaks include a strong C=O stretch for the ester at ~1740 cm⁻¹ and C-O stretches at ~1230 cm⁻¹ and ~1020 cm⁻¹.[23][24]
Biological Activities and Mechanisms of Action
Geranyl acetate has been investigated for several biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Geranyl acetate has demonstrated activity against various bacteria and fungi.[8][12] Molecular docking studies suggest that its antibacterial action may involve the inhibition of key enzymes in bacterial cell wall synthesis.[8]
Proposed Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
In a study involving Pseudomonas aeruginosa and Staphylococcus aureus, geranyl acetate showed a high binding affinity for WbpE Aminotransferase (involved in O-antigen assembly) and Beta-Lactamase, respectively.[8] This suggests that geranyl acetate may disrupt the formation of the bacterial cell wall, leading to cell death.
Anti-inflammatory Activity
Essential oils containing geranyl acetate have shown anti-inflammatory effects.[12][25] Studies on its precursor, geraniol, have demonstrated its ability to inhibit inflammatory responses by modulating signaling pathways such as NF-κB and p38 MAPK.[19] Geranyl acetate itself has been shown to reduce nociceptive behavior in the second phase of the formalin test, which is associated with inflammation.[25]
Anticancer Activity
Geranyl acetate has exhibited anticancer effects in colon cancer cells by inducing apoptosis (programmed cell death), DNA damage, and cell cycle arrest.[26][27] The pro-apoptotic effect was associated with the upregulation of Bax and downregulation of Bcl-2 expression, indicating the involvement of the mitochondrial apoptosis pathway.[26] Studies on essential oils containing geranyl acetate have also shown that it can induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptotic cell death.[28]
Applications in Research and Drug Development
The diverse biological activities of geranyl acetate make it a compound of interest for further research and development.
-
Antimicrobial Drug Development: Its ability to target bacterial cell wall synthesis makes it a potential candidate for the development of new antibacterial agents, particularly in the context of growing antimicrobial resistance.[8][29]
-
Anti-inflammatory Therapeutics: Its demonstrated anti-inflammatory properties suggest its potential use in developing treatments for inflammatory conditions.[12][25]
-
Cancer Chemoprevention and Therapy: The pro-apoptotic and cell cycle arresting effects of geranyl acetate in cancer cells warrant further investigation for its potential as a chemotherapeutic or chemopreventive agent.[26][28]
-
Flavor and Fragrance Industry: It is widely used as a fragrance component in perfumes, cosmetics, and soaps, and as a flavoring agent in food products.[1][7][13]
Safety and Handling
Geranyl acetate is generally recognized as safe (GRAS) for its use as a flavoring agent by the U.S. Food and Drug Administration.[2][13] However, it can cause skin and eye irritation upon direct contact.[30][31] It may also cause an allergic skin reaction.[30][31] Standard laboratory safety precautions, including the use of gloves and eye protection, should be followed when handling this compound.[12][26]
Conclusion
Geranyl acetate is a versatile monoterpene ester with well-characterized chemical and physical properties. Its synthesis is straightforward, and its analysis is readily achievable using standard spectroscopic techniques. The growing body of evidence for its antimicrobial, anti-inflammatory, and anticancer activities makes it a promising lead compound for further investigation in the field of drug discovery and development. This guide provides a solid foundation of its fundamental properties to aid researchers in their exploration of this valuable natural product.
References
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